3-(4-aminobutyl)-1H-indole-5-carbonitrile

Description

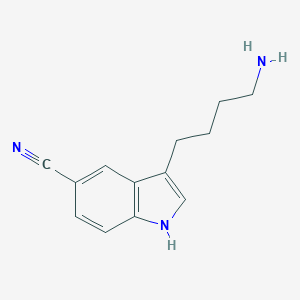

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminobutyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVLXUBQTKDVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467723 | |

| Record name | 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143612-85-5 | |

| Record name | 3-(4-Aminobutyl)-5-cyanoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-AMINOBUTYL)-5-CYANOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTT8U3TU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Involving 3 4 Aminobutyl 1h Indole 5 Carbonitrile and Its Precursors

Strategies for the Construction of the Indole-5-carbonitrile Framework

The indole-5-carbonitrile scaffold is a crucial component, and its efficient synthesis is paramount. Several classical and modern organic reactions are adapted to construct this substituted indole (B1671886) ring system.

Modern Adaptations of Fischer Indole Synthesis for 5-Cyanoindole (B20398)

The Fischer indole synthesis, a venerable method dating back to 1883, remains a cornerstone for indole ring construction. tandfonline.combyjus.comwikipedia.orgthermofisher.com This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org For the synthesis of 5-cyanoindoles, a key starting material is 4-cyanophenylhydrazine. tandfonline.comresearchgate.net

The classical Fischer indole synthesis involves heating a phenylhydrazone with an acid catalyst. byjus.com The mechanism proceeds through the formation of a phenylhydrazone from a phenylhydrazine (B124118) and a carbonyl compound, which then isomerizes to an enamine. wikipedia.org Following protonation, a acs.orgacs.org-sigmatropic rearrangement occurs, leading to a di-imine intermediate. This intermediate then cyclizes to form an aminoindoline, which subsequently eliminates ammonia (B1221849) to yield the aromatic indole. wikipedia.org

Modern adaptations often focus on improving yields, simplifying reaction conditions, and expanding the substrate scope. organic-chemistry.org For instance, a novel synthetic route has been described that utilizes the diazotization of 4-cyanoaniline, followed by a Fischer indole cyclization with 6-chloro-2-oxohexanal to produce the intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. researchgate.net While a range of substituted arylhydrazines can be used, challenges remain for substrates with acid-sensitive electron-withdrawing groups. tandfonline.com The choice of acid catalyst is critical, with both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (such as zinc chloride, aluminum chloride) being successfully employed. wikipedia.orgnih.gov

| Reactants | Catalyst/Conditions | Product | Key Features |

| 4-Cyanophenylhydrazine and an appropriate aldehyde/ketone | Acid catalyst (Brønsted or Lewis) | 5-Cyanoindole | A classic and widely used method for indole synthesis. tandfonline.combyjus.comwikipedia.org |

| 4-Cyanoaniline | Diazotization, followed by Fischer indole cyclization | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | A modern adaptation for a more direct route to the key intermediate. researchgate.net |

Friedel-Crafts Reactions and Subsequent Reduction in Indole Synthesis

Friedel-Crafts reactions, discovered in 1877, are fundamental for attaching substituents to aromatic rings and can be adapted for indole synthesis. wikipedia.orgbyjus.com These reactions are broadly categorized into alkylation and acylation. wikipedia.org In the context of synthesizing precursors for 3-(4-aminobutyl)-1H-indole-5-carbonitrile, Friedel-Crafts acylation is particularly relevant.

One common approach involves the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. chemicalbook.comgoogleapis.com This reaction introduces the 4-chlorobutanoyl group at the C3 position of the indole ring, forming 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile. The subsequent reduction of the keto group in this intermediate yields 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. googleapis.comgoogle.com

The acylation reaction typically requires stoichiometric amounts of the Lewis acid because the resulting ketone product forms a complex with the catalyst. wikipedia.org The reaction is generally carried out in a suitable solvent like dichloromethane (B109758). chemicalbook.com The reduction of the resulting 3-acylindole can be achieved using various reducing agents. For example, sodium borohydride (B1222165) in combination with aluminum chloride or trifluoroacetic acid has been employed for this carbonyl reduction. googleapis.comgoogle.com Another method utilizes 1,1,3,3-tetramethyldisiloxane (B107390) with a catalytic amount of indium(III) bromide. google.com

| Reactants | Catalyst/Reagents | Intermediate Product | Final Product |

| 5-Cyanoindole, 4-Chlorobutyryl chloride | Lewis acid (e.g., AlCl₃, ZnCl₂) | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (after reduction) |

| 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile | NaBH₄/AlCl₃ or NaBH₄/TFA or TMDS/InBr₃ | - | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile |

Novel Cyclization and Coupling Approaches for Substituted Indoles

Recent advancements in organic synthesis have led to the development of novel cyclization and coupling strategies for the construction of substituted indoles. acs.orgacs.orgorganic-chemistry.orgresearchgate.netmdpi.com These methods often utilize transition metal catalysts, such as palladium and copper, to facilitate bond formation and ring closure. organic-chemistry.orgmdpi.com

Palladium-catalyzed reactions, in particular, have proven to be versatile for indole synthesis. organic-chemistry.orgmdpi.com One strategy involves the Sonogashira cross-coupling of o-haloanilines with terminal alkynes, followed by an intramolecular cyclization to form the indole ring. mdpi.com This approach allows for the introduction of various substituents at the C2 position.

Another innovative approach is the Suzuki-Miyaura coupling followed by a 5-endo-trig cyclization. acs.orgacs.org This method has been used to synthesize 2-substituted indoles from acyclic, imide-derived enol phosphates. acs.orgacs.org Copper-catalyzed domino coupling/cyclization processes have also been developed for the assembly of 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids. organic-chemistry.org While these methods showcase the broad utility of modern coupling reactions for creating diverse indole structures, their specific application to the synthesis of the 5-cyanoindole framework of this compound is an area of ongoing research.

Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile as a Key Intermediate

Optimization of Reaction Conditions and Yields in Chlorobutyl Intermediate Production

Significant research has been directed towards optimizing the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to improve yields and purity. chemicalbook.comgoogle.com One common method involves the reaction of 5-cyanoindole with 1-bromo-4-chlorobutane (B103958) in the presence of anhydrous zinc chloride in dichloromethane. chemicalbook.com By controlling the temperature, typically between -10°C and 5°C, and the reaction time, a high yield of the desired product can be obtained. chemicalbook.com For instance, one procedure reported a yield of 88% with an HPLC purity of 99.62% after recrystallization from isopropyl acetate. chemicalbook.com

Another patented process describes the use of aluminum chloride in a mixture of dichloromethane and nitromethane. google.com This method involves the careful addition of reagents and temperature control to maximize the yield and product purity, highlighting the suitability for industrialized mass production. google.com The molar ratio of 5-cyanoindole to the chlorobutylating agent is also a critical parameter that is often optimized. google.com

| Reactants | Catalyst/Solvent | Temperature | Yield/Purity |

| 5-Cyanoindole, 1-Bromo-4-chlorobutane | Anhydrous Zinc Chloride / Dichloromethane | -10°C to 5°C | 88% yield, 99.62% purity chemicalbook.com |

| 5-Cyanoindole, 4-Chlorobutyl chloride | Aluminum Chloride / Dichloromethane, Nitromethane | 5-10°C | High yield and purity suitable for industrial production google.com |

Exploration of Alternative Synthetic Routes to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

| Starting Material(s) | Key Steps | Overall Yield | Reference |

| 4-Cyanophenylhydrazine | Telescopic synthesis | 74% | tandfonline.com |

| 4-Cyanoaniline, 5-Bromo-2-hydroxybenzaldehyde | Diazotization, Fischer indole cyclization | - | researchgate.net |

| 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile | Carbonyl reduction (e.g., NaBH₄/FeCl₃) | - | google.com |

Chemical Conversions to Introduce the Aminobutyl Moiety

A crucial aspect of synthesizing this compound is the effective introduction of the 4-aminobutyl side chain at the C3 position of the indole ring. The primary methods to achieve this are nucleophilic substitution and reductive amination.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic substitution is a direct and common method for introducing the primary amine. libretexts.org This typically involves an indole precursor with a functionalized butyl chain at the C3 position, which contains a good leaving group. A common precursor is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, which can be synthesized from the acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by reduction. chemicalbook.com

A prominent example of this approach is the Gabriel synthesis , which transforms primary alkyl halides into primary amines. wikipedia.orgbyjus.com In this method, the potassium salt of phthalimide (B116566) is N-alkylated with a primary alkyl halide, such as 3-(4-bromobutyl)-1H-indole-5-carbonitrile, to form an N-alkylphthalimide intermediate. wikipedia.orgnrochemistry.com This intermediate is then cleaved, often through hydrazinolysis using hydrazine, to release the primary amine. byjus.comnrochemistry.comorganicchemistrytutor.com A key advantage of the Gabriel synthesis is the prevention of over-alkylation, a common issue when using ammonia. byjus.com

Alternatively, an azide, such as sodium azide, can be used as a nucleophile to displace the halide. The resulting azido (B1232118) intermediate is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reductive Amination Strategies for Butyl Chain Functionalization

Reductive amination, also known as reductive alkylation, offers another efficient route to the aminobutyl side chain. organic-chemistry.orgacs.org This process typically begins with an indole derivative containing a four-carbon chain that ends in a carbonyl group, such as an aldehyde. This aldehyde can be reacted with an amine source, like ammonia, to form an imine intermediate, which is then reduced in situ to the primary amine. organic-chemistry.org Sodium borohydride is a common reducing agent for this transformation. thieme-connect.com

Control of Regioselectivity in Amination Reactions

Controlling the regioselectivity is crucial in the synthesis of this compound to ensure the desired substitution pattern. The alkylation of indoles can be regioselective for the C3 position. nih.govacs.org The use of specific catalysts, such as iron(0) complexes, can also control the regioselectivity of C-H alkylation of indole derivatives. nih.gov In the context of the intramolecular Friedel-Crafts alkylation of indole C4-tethered carbinols, the regioselectivity between the C3 and C5 positions can be controlled to form either 3,4-fused or 4,5-fused indoles. acs.org Generally, the absence of an electron-donating group on the benzene (B151609) ring of the indole favors C3 regioselective cyclization. beilstein-journals.org

Derivatization and Functionalization Reactions of this compound

The primary amine and the nitrile group on this compound are key sites for further chemical modifications, allowing for the creation of a diverse range of derivatives.

Modification of the Primary Amine: Acylation, Alkylation, and Heterocycle Formation

The primary amine of the aminobutyl side chain is a versatile nucleophile that can readily undergo several transformations.

Acylation: Primary amines react with acyl chlorides in a nucleophilic addition-elimination reaction to form amides. savemyexams.comlibretexts.orgchemistrystudent.com This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in Even unreactive amines can be acylated using highly reactive acyl halides. youtube.com

Alkylation: Amines can be alkylated by reaction with alkyl halides. wikipedia.orgfishersci.co.uk However, this reaction can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the product amine can also react with the alkyl halide. libretexts.orglibretexts.orgmasterorganicchemistry.com Reductive amination provides a more controlled method for the mono-alkylation of primary amines. thieme-connect.comrsc.org

Heterocycle Formation: Primary amines are valuable precursors for the synthesis of nitrogen-containing heterocycles. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, they can undergo cyclocondensation reactions with dihalides to form various cyclic amines. organic-chemistry.org

| Reaction Type | Reagent/Conditions | Product Type |

| Acylation | Acyl chloride, base | N-substituted amide |

| Alkylation | Alkyl halide | Secondary, tertiary, or quaternary amine |

| Reductive Amination | Aldehyde or ketone, reducing agent | Secondary or tertiary amine |

| Heterocycle Formation | Dihalide, base | Cyclic amine |

Transformations of the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The nitrile group at the C5 position offers another handle for functionalization.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. numberanalytics.comnumberanalytics.comsparkl.megoogle.comlibretexts.org This reaction proceeds through an amide intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. studymind.co.uk Catalytic hydrogenation, often with a nickel or palladium catalyst, is a common method. studymind.co.ukwikipedia.orgnih.gov Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also effective. studymind.co.uk A combination of Raney nickel and potassium borohydride can also be used for this transformation. semanticscholar.org Benzonitriles with electron-withdrawing groups are generally reduced more easily than those with electron-donating groups. nih.gov

Cycloaddition Reactions: Nitriles can undergo [3+2] cycloaddition reactions with azides to form tetrazoles. acs.orgacs.org This reaction is often facilitated by a Lewis or Brønsted acid and can be an effective way to create a bioisostere of a carboxylic acid. youtube.com Zinc chloride is a common catalyst for this transformation. organic-chemistry.org Intramolecular nitrile oxide cycloadditions can also be used to form complex heterocyclic systems. mdpi.com

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Hydrolysis | Acid or base, water | Carboxylic acid |

| Reduction | Catalytic hydrogenation or LiAlH₄ | Primary amine |

| Cycloaddition | Azide, Lewis acid | Tetrazole |

Indole Nitrogen (N1) Functionalization: Protection and Derivatization

The functionalization of the indole nitrogen (N1) in this compound presents a unique chemical challenge due to the presence of two nucleophilic nitrogen atoms: the indole nitrogen and the primary amine of the butyl side chain. The primary amine is generally more nucleophilic than the indole nitrogen, meaning it will react preferentially with most electrophiles.

To achieve selective N1 functionalization, the primary amine on the butyl chain would typically require a protecting group. Common amine protecting groups that could be employed include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). Once the primary amine is protected, the indole nitrogen can then be targeted for derivatization.

General strategies for the N-functionalization of indoles that could be applicable, following the protection of the primary amine, include:

Alkylation: Introduction of alkyl groups at the N1 position can be achieved using alkyl halides in the presence of a base.

Arylation: The introduction of aryl groups can be accomplished through copper- or palladium-catalyzed cross-coupling reactions.

Sulfonylation: The addition of a sulfonyl group, such as a tosyl or nosyl group, can serve as both a protecting group and a means to modify the electronic properties of the indole ring.

It is important to note that the hydrogen atom on the indole nitrogen is key to the hydrogen atom transfer (HAT) mechanism, which is a primary antioxidant mechanism of indoles. nih.gov N1-substituted indole derivatives may, therefore, exhibit altered biological activities due to the prevention of indolyl radical formation. nih.gov

Table 1: Potential Protecting Groups for the Primary Amine of this compound

| Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Removal |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine |

Synthesis of Conjugates and Advanced Scaffolds Utilizing the Aminobutyl-Indole-Carbonitrile Core

The this compound scaffold, and more commonly its precursor 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, are pivotal in the synthesis of advanced molecular structures, most notably the antidepressant drug Vilazodone (B1662482). nih.govresearchgate.net

The synthesis of Vilazodone exemplifies the use of the indole core in building complex conjugates. nih.gov In this process, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is coupled with 5-(piperazin-1-yl)benzofuran-2-carboxamide. nih.gov The nucleophilic secondary amine of the piperazine (B1678402) ring displaces the chloride ion of the chlorobutyl side chain, forming a new carbon-nitrogen bond and linking the indole and benzofuran (B130515) moieties.

This reaction highlights a common strategy where a halogenated precursor of this compound is used for conjugation. The resulting conjugate can then be further modified, or the amine can be deprotected if it was protected in an earlier step. The aminobutyl compound itself could potentially be used in reductive amination reactions with aldehydes or ketones to form more complex secondary or tertiary amines.

Table 2: Key Reactants in the Synthesis of Vilazodone

| Reactant | Role in Synthesis |

| 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | Electrophilic indole building block |

| 5-(Piperazin-1-yl)benzofuran-2-carboxamide | Nucleophilic coupling partner |

The development of such conjugates demonstrates the utility of the this compound framework in medicinal chemistry for creating molecules with specific pharmacological profiles. The introduction of electron-withdrawing groups, such as the 5-cyano group on the indole, has been shown to increase affinity for the serotonin (B10506) transporter (SERT). nih.gov

Advanced Spectroscopic and Chromatographic Characterization

Structural Elucidation Techniques for 3-(4-aminobutyl)-1H-indole-5-carbonitrile

The molecular structure of this compound has been meticulously determined using a combination of high-resolution mass spectrometry, multidimensional nuclear magnetic resonance spectroscopy, vibrational spectroscopy, and X-ray crystallography.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, which is then used to calculate the molecular formula. The compound has a molecular formula of C13H15N3 and a molecular weight of 213.28 g/mol . moldb.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Elemental Composition Data from High-Resolution Mass Spectrometry

| Parameter | Value |

| Molecular Formula | C13H15N3 |

| Molecular Weight | 213.28 g/mol |

| InChI Code | 1S/C13H15N3/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6,14H2 |

| InChI Key | SEVLXUBQTKDVRL-UHFFFAOYSA-N |

Note: InChI (International Chemical Identifier) provides a standard way to encode molecular structures and facilitates database searches. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic connectivity and structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound.

1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the different chemical environments of the hydrogen and carbon atoms in the molecule. 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively. This comprehensive analysis allows for the unambiguous assignment of every atom within the molecular structure. While specific spectral data for this compound is not publicly available, the application of these standard techniques is fundamental to its structural confirmation. duke.edunih.govelsevierpure.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netamericanpharmaceuticalreview.com The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional moieties within its structure.

Table 2: Expected Infrared Absorption Regions for Key Functional Groups

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (amine and indole) | 3500-3300 | Stretching |

| C-H (aromatic and aliphatic) | 3100-2850 | Stretching |

| C≡N (nitrile) | 2260-2220 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-N | 1350-1000 | Stretching |

These are general ranges and the exact peak positions can be influenced by the molecular environment. researchgate.netlibretexts.orgyoutube.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds such as the C=C bonds of the aromatic ring and the C≡N bond of the nitrile group. The combination of both IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule. researchgate.netamericanpharmaceuticalreview.com

Chromatographic Method Development for Analysis and Purification

Chromatographic techniques are essential for assessing the purity of this compound and for its purification. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed methods for these purposes.

HPLC and UPLC are powerful analytical techniques used to separate, identify, and quantify components in a mixture. For this compound, these methods are crucial for determining its purity, typically reported as a percentage (e.g., 95% or 98%). moldb.comsigmaaldrich.com

Method development for HPLC and UPLC analysis involves optimizing several parameters to achieve good separation and peak shape.

Table 3: Typical Parameters for HPLC/UPLC Method Development

| Parameter | Description |

| Stationary Phase (Column) | Commonly a C18 reversed-phase column is used for non-polar to moderately polar compounds. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used in a gradient elution mode. |

| Detector | A UV detector is commonly used, set at a wavelength where the indole (B1671886) chromophore absorbs strongly. A mass spectrometer can also be coupled to the HPLC/UPLC system (LC-MS) for mass confirmation of the peak. |

| Flow Rate | Optimized to provide good separation in a reasonable analysis time. |

| Column Temperature | Controlled to ensure reproducible retention times. |

By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of its purity can be obtained. These methods are also invaluable for monitoring the progress of chemical reactions during its synthesis and for quality control of the final product. bldpharm.com

Gas Chromatography (GC) for Volatility and Impurity Profiling

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for assessing the volatility of a compound and for identifying and quantifying impurities. For this compound, which is a solid at room temperature, a derivatization step would likely be necessary to increase its volatility and thermal stability for GC analysis.

The primary goal of using GC in this context is impurity profiling. Impurities can arise from the manufacturing process or degradation and may impact the safety and efficacy of the final product. GC, especially when coupled with a sensitive detector like a Flame Ionization Detector (FID) or a mass spectrometer (MS), can separate and detect even trace levels of volatile or semi-volatile impurities.

Research Findings: In a hypothetical GC analysis, a derivatized sample of this compound would be injected into the GC system. The separation would be based on the different boiling points and interactions of the analytes with the stationary phase of the GC column. The resulting chromatogram would show a major peak corresponding to the main compound and smaller peaks representing various impurities. The retention time of each peak helps in identification, while the peak area corresponds to the concentration of each component.

| Parameter | Value/Condition | Purpose |

| GC System | Agilent 7890A or similar | Standard equipment for volatile compound analysis. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common, non-polar column suitable for a wide range of compounds. |

| Injector Temperature | 280 °C | To ensure complete vaporization of the derivatized sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min | Temperature gradient to separate compounds with different volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for quantification, MS for identification and structural elucidation of impurities. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To increase the volatility and thermal stability of the amine and indole groups. |

This table represents a hypothetical set of parameters for a GC analysis of this compound and is for illustrative purposes.

Preparative Chromatography for Scale-Up Purification

Preparative chromatography is a technique used to purify large quantities of a compound for further use, such as in preclinical or clinical studies. Unlike analytical chromatography, which aims to identify and quantify substances, the goal of preparative chromatography is isolation. The principles of separation are the same, but the column size, flow rates, and sample loads are significantly larger.

Scaling up a purification method from an analytical scale to a preparative scale is a systematic process. It involves using mathematical calculations to adjust parameters like flow rate and sample load to maintain the separation quality (resolution) achieved at the smaller scale. For this compound, preparative High-Performance Liquid Chromatography (HPLC) would be the method of choice due to the compound's polarity and low volatility.

Research Findings: The scale-up process begins with an optimized analytical HPLC method. The goal is to transfer this method to a larger column while preserving the separation. The key is to maintain the linear velocity of the mobile phase. By keeping the column length-to-particle size ratio (L/dp) consistent, the predictability of the separation during scale-up is enhanced.

| Parameter | Analytical Scale | Preparative Scale |

| Column Dimensions (ID x L) | 4.6 mm x 150 mm | 50 mm x 250 mm |

| Particle Size | 5 µm | 10 µm |

| Flow Rate | 1.0 mL/min | 118 mL/min |

| Sample Load | 1 mg | 118 mg |

| Stationary Phase | C18 | C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA |

This table illustrates a hypothetical scale-up calculation from an analytical to a preparative scale for the purification of this compound.

This scaled-up process would allow for the purification of gram-to-kilogram quantities of the compound, which is essential for further development and manufacturing.

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques combine two or more analytical methods to provide more comprehensive information than either technique could alone. This approach is invaluable for the analysis of complex mixtures and the definitive identification of unknown compounds.

UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) for Complex Mixture Analysis

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a state-of-the-art analytical tool. UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. Q-TOF-MS provides high-resolution, accurate mass measurements, which allows for the determination of the elemental composition of a molecule. The MS/MS capability enables the fragmentation of selected ions to obtain structural information, which is crucial for identifying unknown impurities.

Research Findings: In the analysis of this compound, UPLC-Q-TOF-MS/MS would be employed for in-depth impurity profiling and characterization of degradation products. The UPLC system would separate the main compound from its impurities with high efficiency. The eluent would then be introduced into the Q-TOF mass spectrometer.

The instrument would first perform a full scan MS analysis to detect all ions and determine their accurate masses. For example, the protonated molecule of this compound ([M+H]⁺) would be observed with a high mass accuracy. Then, in a second experiment (MS/MS), this specific ion would be selected and fragmented to produce a characteristic fragmentation pattern. This pattern acts as a fingerprint for the molecule and helps in the structural elucidation of related impurities.

| Ion | Observed m/z | Calculated m/z | Formula | Mass Error (ppm) |

| [M+H]⁺ | 214.1339 | 214.1344 | C₁₃H₁₆N₃ | -2.3 |

| Fragment 1 | 170.0761 | 170.0762 | C₁₁H₉N₂ | -0.6 |

| Fragment 2 | 143.0652 | 143.0653 | C₁₀H₈N | -0.7 |

This table presents hypothetical high-resolution mass spectrometry data for this compound and its fragments, demonstrating the accuracy of UPLC-Q-TOF-MS/MS.

This powerful combination allows for the confident identification and characterization of impurities, even those present at very low levels in complex sample matrices.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of 3-(4-aminobutyl)-1H-indole-5-carbonitrile

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For this compound, these studies provide insights into its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular geometry of molecules. nih.gov By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry of this compound can be determined. nih.gov This calculation provides crucial data on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov

Table 1: Representative Calculated Molecular Geometry Parameters for an Indole (B1671886) Derivative (Hypothetical Data for this compound)

| Parameter | Value |

| Bond Length (C2-C3) | ~1.37 Å |

| Bond Length (C5-CN) | ~1.44 Å |

| Bond Angle (C4-C5-C6) | ~120° |

| Dihedral Angle (C2-C3-Cα-Cβ) | Variable (flexible side chain) |

Note: The data in this table is hypothetical and serves as an example of the types of parameters obtained from DFT calculations. Actual values for this compound would require specific computational studies.

Calculation of Spectroscopic Parameters for Validation with Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic data, which can then be used to validate and interpret experimental findings. Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for this compound can be performed. tsijournals.com The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. tsijournals.com Similarly, calculated NMR chemical shifts provide valuable information for assigning signals in experimentally obtained spectra. tsijournals.com

Protonation and Tautomerization Studies of the Indole and Amine Moieties

The indole and amine moieties of this compound are susceptible to protonation and tautomerization, which can significantly influence the molecule's properties and biological activity. The bicyclic indole nitrogen can be protonated, as can the terminal amino group of the butyl side chain. Tautomerism, the migration of a hydrogen atom, can also occur in the indole ring. researchgate.net

Quantum chemical calculations can be employed to determine the relative stabilities of the different protonated and tautomeric forms. By calculating the energies of the various species, the most likely forms under different physiological conditions can be predicted.

Molecular Modeling and Simulation Approaches for Ligand-Target Interactions

To understand how this compound might interact with biological systems, molecular modeling and simulation techniques are employed. These methods provide insights into the dynamic behavior of the molecule and its potential binding to protein targets.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with the surrounding solvent. rasayanjournal.co.inajchem-a.com By simulating the movement of the atoms over time, MD can reveal the preferred shapes (conformations) of the flexible aminobutyl side chain of this compound. nih.gov These simulations provide a dynamic picture of how the molecule behaves in an aqueous environment, which is crucial for understanding its behavior in a biological context. ajchem-a.com The stability of the protein-ligand complex can be assessed through MD simulations, often run for nanoseconds to observe the system's behavior. ajchem-a.comnih.gov

Molecular Docking for Predictive Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.gov For this compound, potential biological targets could include serotonin (B10506) receptors or monoamine oxidase (MAO) enzymes, given the structural similarities to known ligands for these proteins. nih.govnih.govnih.gov

In a docking study, the 3D structure of the target protein is used as a receptor, and the ligand (this compound) is placed into the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most likely binding mode. nih.govresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov For example, docking studies on similar indole derivatives have shown interactions with specific amino acid residues in the binding pockets of serotonin receptors. nih.gov

Table 2: Representative Molecular Docking Results for an Indole Derivative with a Serotonin Receptor (Hypothetical Data for this compound)

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Serotonin Receptor 5-HT1A | -8.5 | Asp116, Tyr390, Phe361 |

| Serotonin Receptor 5-HT2A | -7.9 | Ser242, Phe339, Trp336 |

| Monoamine Oxidase A | -9.2 | Tyr407, Tyr444, Phe208 |

Note: The data in this table is hypothetical and serves as an example of the types of results obtained from molecular docking studies. Actual binding energies and interacting residues for this compound would require specific docking calculations against the respective protein targets.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies aimed at correlating a compound's chemical structure with its biological activity. These models are crucial for optimizing lead compounds and for the virtual screening of large chemical libraries to identify new potential therapeutic agents.

Ligand-based pharmacophore modeling is a powerful technique used when the three-dimensional structure of the biological target is unknown. The model is constructed by superimposing a set of active molecules and extracting the common chemical features that are essential for biological activity. For indole derivatives, particularly those targeting G-protein coupled receptors like serotonin (5-HT) receptors, pharmacophore models are well-established. nih.govnih.govnih.gov

A typical pharmacophore model for an indole-based ligand, such as this compound, which shares features with known serotonin receptor agonists, would likely include several key features nih.govnih.govresearchgate.net:

Aromatic Ring (AR): The indole nucleus itself serves as a crucial aromatic feature, often involved in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor's binding pocket. nih.govnih.gov

Positive Ionizable (PI) / Cationic Center: The primary amine of the 4-aminobutyl side chain is expected to be protonated at physiological pH. This positive charge typically forms a key ionic bond with an acidic residue, such as an Aspartic Acid, in the receptor binding site. nih.govnih.gov

Hydrogen Bond Acceptor (HBA): The nitrile group (-C≡N) at the 5-position of the indole ring is a potent hydrogen bond acceptor. This feature can form critical hydrogen bonds with donor residues in the binding pocket, enhancing affinity and selectivity.

Hydrophobic (HY) Features: The butyl chain provides a hydrophobic linker that can interact with lipophilic pockets within the receptor.

The development of a pharmacophore model would involve aligning a series of structurally related indole derivatives with known activities and identifying the spatial arrangement of these features. This model can then be used as a 3D query to screen databases for new molecules that fit the pharmacophoric requirements.

| Pharmacophoric Feature | Structural Correlate in this compound | Potential Interacting Residue | Interaction Type |

|---|---|---|---|

| Positive Ionizable (PI) | Terminal -NH2 of the aminobutyl chain | Aspartic Acid (Asp) | Ionic Bond |

| Aromatic Ring (AR) | Indole Ring System | Phenylalanine (Phe), Tryptophan (Trp) | π-π Stacking |

| Hydrogen Bond Acceptor (HBA) | 5-carbonitrile (-C≡N) group | Serine (Ser), Threonine (Thr) | Hydrogen Bond |

| Hydrogen Bond Donor (HBD) | Indole N-H | Asparagine (Asn), Glutamine (Gln) | Hydrogen Bond |

| Hydrophobic (HY) | Butyl Linker | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.netyoutube.com For substituted indoles, QSAR models are instrumental in predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts. nih.govmdpi.com

To build a predictive QSAR model for a series of compounds related to this compound, one would first generate a dataset of analogs with varying substituents at different positions (e.g., on the indole ring, the side chain, or the terminal amine). For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Such as partial charges, dipole moment, and molecular electrostatic potentials, which describe the electronic distribution and its influence on interactions. The electron-withdrawing nature of the 5-carbonitrile group, for instance, significantly impacts the electronic properties of the indole ring.

Steric Descriptors: Like molecular weight, volume, and surface area, which describe the size and shape of the molecule and its fit within the receptor.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (logP), which measures the lipophilicity of the molecule and its ability to cross cell membranes and interact with hydrophobic pockets.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a combination of these descriptors to the observed biological activity (e.g., binding affinity pKi or inhibitory concentration pIC50). nih.govmdpi.com A robust QSAR model, validated through internal and external statistical tests, can then be used to predict the activity of novel, unsynthesized indole derivatives. nih.govresearchgate.netyoutube.com

| Compound | Substituent (R) at C5 | logP (Hydrophobicity) | Hammett Constant (σp) (Electronic Effect) | Molar Refractivity (MR) (Steric Effect) | Predicted pIC50 |

|---|---|---|---|---|---|

| Analog 1 | -H | 2.10 | 0.00 | 1.03 | 6.5 |

| Analog 2 | -Cl | 2.85 | 0.23 | 6.03 | 7.2 |

| Analog 3 | -OCH3 | 2.05 | -0.27 | 7.87 | 6.8 |

| Analog 4 (Target) | -CN | 1.80 | 0.66 | 6.33 | 7.8 |

| Analog 5 | -NO2 | 2.25 | 0.78 | 7.36 | 7.5 |

In Silico Approaches for Reaction Mechanism Elucidation and Synthetic Pathway Design

Computational chemistry offers powerful tools for understanding how chemical reactions occur and for designing efficient synthetic routes. nih.govlongdom.org For a molecule like this compound, these methods can be applied to both the core indole synthesis and the introduction of its specific functional groups.

A classic and highly versatile method for constructing the indole core is the Fischer indole synthesis. byjus.comwikipedia.orgmdpi.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The synthesis of the core of our target molecule could start from 4-cyanophenylhydrazine and an appropriate aldehyde or ketone precursor to the aminobutyl side chain (e.g., 5-aminopentanal, after protection of the amine).

In silico elucidation of this mechanism would involve:

Reactant and Intermediate Modeling: Building 3D models of the starting phenylhydrazone, the key enamine tautomer, and subsequent intermediates. byjus.commdpi.com

Transition State Searching: Using quantum mechanical methods, such as Density Functional Theory (DFT), to locate the transition state structures for the key steps of the reaction. The most critical step is the wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is an irreversible electrocyclic process. byjus.comwikipedia.org

Energy Profile Calculation: Computing the relative energies of all reactants, intermediates, transition states, and products to map out the entire reaction energy profile. This allows for the identification of the rate-determining step and provides insights into the reaction kinetics. nih.govmdpi.com

Role As a Versatile Synthetic Intermediate in Medicinal Chemistry Research

Precursor in the Synthesis of Pharmacologically Active Indole (B1671886) Derivatives

The strategic placement of functional groups on the 3-(4-aminobutyl)-1H-indole-5-carbonitrile scaffold allows for its elaboration into a multitude of more complex, pharmacologically active indole derivatives. The primary amine of the butyl side chain serves as a crucial handle for introducing various substituents, often arylpiperazine moieties, which are key for interacting with specific receptor pockets. The nitrile group at the 5-position can also be chemically transformed, further expanding the synthetic possibilities.

Building Block for Ligands Targeting G Protein-Coupled Receptors (e.g., 5-HT1A, D2/D3 Receptors)

The this compound core is particularly well-suited for the synthesis of ligands targeting G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes and disease states.

A prime example is the synthesis of Vilazodone (B1662482), an antidepressant that acts as a selective serotonin (B10506) reuptake inhibitor and a 5-HT1A receptor partial agonist. The key intermediate in Vilazodone synthesis is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. researchgate.netstanfordchem.com This chloro-intermediate is readily converted to the corresponding amino-compound, this compound, which is then coupled with other fragments to yield the final drug. The indole moiety and the butyl chain are fundamental components that contribute to the ligand's affinity for the serotonin 1A (5-HT1A) receptor. biorxiv.orgnih.gov Serotonin receptors are implicated in a variety of functions and are targets for therapies addressing conditions like aggression, anxiety, mood, and sleep. nih.gov

Similarly, this scaffold is integral to developing ligands for dopamine (B1211576) D2 and D3 receptors, which are significant targets for antipsychotic medications and treatments for substance abuse. nih.govacs.org The general structure for many D2/D3 ligands involves a heterocyclic core connected via an alkyl spacer (often a butyl chain) to an arylpiperazine group. mdpi.com this compound provides the indole core and the essential butylamine linker, which can be reacted with various substituted arylpiperazines to generate a library of potential D2/D3 receptor modulators. nih.gov

| Compound Class | Target Receptor | Therapeutic Area |

|---|---|---|

| Arylpiperazines | 5-HT1A | Depression, Anxiety biorxiv.org |

| Arylpiperazines | Dopamine D2/D3 | Schizophrenia, Substance Abuse nih.gov |

Intermediate in the Development of Kinase Inhibitors and Other Therapeutic Agents

The indole nucleus is a well-established pharmacophore in the design of protein kinase inhibitors, which are crucial in cancer therapy. nih.govekb.eg Kinases such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) have been targeted by indole-based molecules. nih.gov The this compound scaffold can be used to synthesize novel kinase inhibitors. The primary amine allows for the attachment of various pharmacophores that can interact with the ATP-binding site of kinases, while the indole ring itself can form key hydrogen bonds and hydrophobic interactions within the active site. ijcce.ac.ir The nitrile group, a common feature in many approved drugs, can act as a hydrogen bond acceptor or be transformed into other functional groups to optimize binding affinity and pharmacokinetic properties. nih.gov

Design and Development of Analogues Derived from the this compound Scaffold

The structure of this compound is ripe for analogue development to explore structure-activity relationships (SAR) and optimize drug properties. Medicinal chemists can systematically modify each part of the molecule:

The Aminobutyl Chain: The length of the alkyl chain can be varied to determine the optimal distance between the indole core and the terminal functional group for receptor binding. The primary amine can be acylated, alkylated, or incorporated into heterocyclic systems to modulate basicity and interaction patterns.

The Indole Ring: Substituents can be introduced at various positions (e.g., 4, 6, or 7-positions) of the indole ring to enhance potency, selectivity, or metabolic stability. The indole nitrogen can also be substituted.

The 5-carbonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into various five-membered heterocycles like tetrazoles. Each modification drastically alters the electronic and steric properties of this position, influencing target binding and physicochemical characteristics.

This systematic approach allows for the fine-tuning of a lead compound's pharmacological profile, leading to the identification of candidates with improved efficacy and safety. nih.gov

Application in Diversification-Oriented Synthesis for Chemical Library Generation

Diversification-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biological probes and drug leads. This compound is an excellent starting material for DOS due to its multiple points of diversification.

The primary amine on the side chain can be readily coupled with a wide array of carboxylic acids, sulfonyl chlorides, or isocyanates. The indole nitrogen can undergo N-alkylation or N-arylation. Furthermore, the nitrile group is a versatile functional handle for various chemical transformations. sigmaaldrich.com By employing parallel synthesis techniques, a large library of unique compounds can be rapidly generated from this single intermediate. This strategy significantly accelerates the drug discovery process by providing a broad range of chemical matter to screen against numerous biological targets, increasing the probability of finding novel hits.

Mechanistic Research and Application As Biochemical Probes

Investigations into Molecular Mechanisms of Action of Indole (B1671886) Derivatives

Indole derivatives exert their biological effects through a vast range of molecular mechanisms. These can include the direct inhibition of enzymes, interaction with cellular receptors, and the modulation of complex signaling pathways. nih.govnih.gov Research has shown that the indole framework can mimic the structure of endogenous molecules, such as amino acids, allowing them to bind to protein targets like enzymes and receptors. nih.gov This has led to their development as anticancer, anti-inflammatory, and antimicrobial agents. nih.govrsc.org The mechanisms often involve inducing apoptosis, arresting the cell cycle, or inhibiting key enzymes like tyrosine kinases, topoisomerases, and cyclooxygenases. nih.govrsc.org

The aminobutyl side chain at the C3 position of the indole ring is a critical feature that has been explored for its role in enzyme inhibition. Early studies identified 3-(2-aminobutyl)indole derivatives as potent inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. acs.org More recent and diverse research has expanded our understanding of how substitutions on the indole nucleus affect enzyme inhibitory activity.

For instance, studies on various indole derivatives have demonstrated significant inhibitory potential against a range of enzymes. Indole-based thiadiazole derivatives have been synthesized and shown to act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. nih.gov In one such study, a derivative featuring a fluoro-group at the para-position of a phenyl ring attached to the thiadiazole moiety was identified as the most potent inhibitor, with IC₅₀ values outperforming the standard drug, Donepezil. nih.gov

Similarly, novel N-methylsulfonyl-indole derivatives have been evaluated for their anti-inflammatory effects via inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain compounds in this class showed high inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), highlighting the potential for developing dual-action anti-inflammatory agents from the indole scaffold. nih.gov

Table 1: Examples of Enzyme Inhibitory Activities of Indole Derivatives

| Compound Class | Target Enzyme(s) | Key Findings |

| Indole-based thiadiazoles | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Compound 8 showed potent dual inhibition with IC₅₀ values of 0.15 µM (AChE) and 0.20 µM (BuChE). nih.gov |

| N-methylsulfonyl-indoles | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | Compounds 4d , 4e , 5b , and 5d showed the highest anti-inflammatory activity, with compound 5d exhibiting dual COX-2/5-LOX inhibition. nih.gov |

| 3-(2-Aminobutyl)indoles | Monoamine Oxidase (MAO) | Identified as potent inhibitors of MAO. acs.org |

The interaction of indole derivatives with G protein-coupled receptors (GPCRs) and other cell surface receptors is a well-established area of research. These interactions are characterized using receptor binding assays, typically involving radiolabeled ligands, and functional assays that measure the downstream cellular response to receptor activation or blockade.

A notable example involves a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, which were identified as high-affinity antagonists for the serotonin (B10506) 5-HT₂C receptor. malariaworld.org Through competitive binding assays, one compound, 15k , demonstrated an exceptionally low IC₅₀ value of 0.5 nM and over 2000-fold selectivity against other serotonin and dopamine (B1211576) receptors. malariaworld.org

In the development of probes for the human adenosine (B11128) A₃ receptor (A₃AR), another GPCR, researchers use radioligand displacement assays to determine the binding affinity (expressed as pKᵢ) of new, unlabeled compounds. universiteitleiden.nl These cell-free assays, often conducted on membrane fractions isolated from cells overexpressing the receptor, are crucial for initial characterization before moving to more complex cellular systems. universiteitleiden.nl

Table 2: Receptor Binding Affinity of a Selective Indole Derivative

| Compound | Target Receptor | Assay Type | Binding Affinity (IC₅₀) | Selectivity |

| 15k (1H-indole-3-carboxylic acid [6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide) | Serotonin 5-HT₂C | Competitive Binding | 0.5 nM | >2000-fold vs. 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, D₂, D₃, D₄ receptors. malariaworld.org |

Development of 3-(4-aminobutyl)-1H-indole-5-carbonitrile-based Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and identifying therapeutic targets. The structure of this compound is well-suited for development into such probes. The indole core can serve as a recognition element for specific protein binding sites, while the aminobutyl chain provides a versatile linker for attaching reporter groups (like fluorophores) or reactive moieties. The chemical precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is described as a key intermediate for further functionalization in drug development, underscoring the utility of this scaffold. chemimpex.com

Fluorescent probes are designed to change their light-emitting properties upon interaction with a target, enabling visualization in biological systems. The cyano-indole moiety is a known fluorophore with favorable photophysical properties for biological imaging. nih.gov Specifically, 4-cyanoindole (B94445) has been developed into fluorescent nucleoside analogues that are used as probes for DNA and RNA structure and dynamics. rsc.orgrsc.org These probes exhibit superior characteristics, such as a large Stokes shift and high fluorescence quantum yield, compared to older probes. nih.gov

The 5-cyanoindole (B20398) structure within this compound possesses similar electronic properties and therefore holds great potential as a fluorescent reporter. The design strategy for a probe based on this molecule could involve utilizing the intrinsic fluorescence of the cyano-indole core, which may be modulated by its binding to a target protein. Alternatively, the terminal amine of the aminobutyl chain provides a convenient attachment point for an external fluorophore. In some designs, probes are engineered to be "turn-on," where fluorescence is quenched until the probe binds its target, a strategy that enhances signal-to-noise ratios in cellular imaging. nih.govmdpi.com

Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics strategy used to identify the cellular targets of a small molecule. nih.govmalariaworld.org An affinity-based probe typically consists of three components: a scaffold that provides binding affinity and selectivity for the target, a reporter tag (like biotin (B1667282) or an alkyne for click chemistry) for detection and enrichment, and often a photoreactive or electrophilic "warhead" for covalent cross-linking to the target. universiteitleiden.nlnih.gov

This compound is an ideal candidate for conversion into an affinity probe.

Scaffold: The indole-5-carbonitrile moiety can act as the selective binding element.

Linker and Handle: The 4-aminobutyl chain serves as a flexible linker, and its terminal primary amine is a prime site for chemical modification. It can be readily coupled to a reporter tag like biotin (for streptavidin pull-down) or an alkyne handle (for subsequent "clicking" on a tag). universiteitleiden.nl This "clickable" approach allows for modularity in probe design. malariaworld.org

Warhead Attachment: The amine also provides a site to attach a photoreactive group (e.g., a diazirine) or a reactive electrophile, which, upon binding to the target protein, can be activated by UV light or proximity effects to form a permanent covalent bond. This enables the isolation and identification of the target protein via mass spectrometry. universiteitleiden.nlnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. For indole derivatives, SAR studies have systematically explored modifications at various positions on the indole ring and the side chains.

Key areas of investigation relevant to this compound include:

Alkyl Chain at C3: The length and composition of the alkyl chain at the 3-position significantly influence receptor affinity and activity. For a series of indole-derived cannabinoids, activity at the CB1 receptor was found to be optimal for chains with 4 to 6 carbons, with shorter chains resulting in inactive compounds. limef.com This highlights the importance of the butyl length in the target compound.

Substituents on the Indole Ring: The nature and position of substituents on the benzene (B151609) portion of the indole ring are crucial for tuning binding affinity and selectivity. SAR studies of tryptamine (B22526) derivatives for the 5-HT₂ₐ receptor have systematically analyzed the effect of various substituents on the indole ring. nih.gov The 5-cyano group in the title compound would be expected to significantly influence its electronic properties and hydrogen bonding capacity, thereby affecting its interaction with protein targets.

N-Alkylation: Modification of the amine at the end of the side chain (N-alkylation) is another common strategy explored in SAR. nih.gov For this compound, this primary amine offers a clear point for modification to probe its role in binding or to improve properties.

In a detailed SAR study of indole-based HIV-1 fusion inhibitors, researchers varied the shape and properties of the molecules by changing linkage points and adding different substituents. nih.gov This allowed them to define the specific hydrophobic and electrostatic interactions required for potent activity, leading to compounds with submicromolar efficacy. nih.gov

Table 3: Summary of General SAR Findings for Indole Derivatives

| Molecular Modification | Position | Effect on Biological Activity | Example Target Class |

| Varying alkyl chain length | C3 | Optimal length (e.g., 4-6 carbons) is critical for receptor affinity. limef.com | Cannabinoid Receptors limef.com |

| Modifying ring linkages | Indole Core | Changing isomer linkages (e.g., 6-6' vs 5-5') can dramatically reduce binding affinity and cellular activity. nih.gov | HIV-1 gp41 nih.gov |

| Adding ring substituents | C5 | Introduction of groups like methoxy (B1213986) or cyano alters electronic properties and can enhance or decrease receptor binding. nih.gov | Serotonin Receptors nih.gov |

| N-Alkylation of side chain | Terminal Amine | Modifies basicity and steric profile, impacting receptor interaction. nih.gov | Serotonin Receptors nih.gov |

Correlation of Structural Modifications with Receptor Affinity and Functional Response

The biological activity of this compound is intrinsically linked to its chemical structure. Modifications to the indole ring, the aminobutyl side chain, and the nitrile group at the 5-position have profound effects on its affinity for various receptors, particularly serotonin (5-HT) receptors and the serotonin transporter (SERT).

Systematic structural modifications of related indolealkylamines and indolebutylpiperazines have provided significant insights. A key finding is that the introduction of an electron-withdrawing group at the 5-position of the indole nucleus, such as the cyano (-CN) group present in this compound, generally enhances affinity for the serotonin transporter. researchgate.net This is a critical observation, as SERT is a primary target for many antidepressant medications.

Research on a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives further underscores the importance of the 5-cyanoindole moiety. One compound in this series, which incorporates a 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile fragment, demonstrated high affinity for both the 5-HT1A receptor and SERT, with Ki values of 10.0 nM and 2.8 nM, respectively. nih.govuj.edu.pl This dual activity is a highly sought-after characteristic in the development of new central nervous system therapies.

The length and nature of the alkylamino side chain at the 3-position of the indole ring are also crucial determinants of biological activity. A four-carbon chain, as seen in the aminobutyl group of the title compound, is a common feature in many potent 5-HT receptor ligands. This linker is believed to provide the optimal distance and flexibility for the terminal amino group to interact with a conserved aspartate residue in the transmembrane domain of aminergic G protein-coupled receptors (GPCRs).

The following table summarizes the binding affinities of representative indole derivatives, illustrating the impact of structural modifications on receptor interaction.

| Compound | Modification from this compound | Target | Binding Affinity (Ki, nM) |

| 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (4f) | Complex modification of the aminobutyl chain and addition of a pyrrolidine-dione | 5-HT1A Receptor | 10.0 nih.govuj.edu.pl |

| SERT | 2.8 nih.govuj.edu.pl | ||

| Vilazodone (B1662482) | Replacement of the terminal amino group with a piperazinyl-benzofuran-carboxamide moiety | 5-HT1A Receptor | 0.2 researchgate.net |

| SERT | 0.5 researchgate.net | ||

| Citalopram Analogue (5-Br) | Different core scaffold (dihydroisobenzofuran), but features a 5-substituted electron-withdrawing group | SERT | 1.04 nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the effects of specific chemical moieties on receptor affinity. Data for the title compound itself is not available in the cited literature.

Identification of Key Pharmacophoric Features for Biological Recognition

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For indole-based ligands targeting serotonin receptors and transporters, several key pharmacophoric features have been identified, many of which are present in this compound.

Based on structure-activity relationship studies of various indole derivatives, a general pharmacophore model for 5-HT receptor and SERT ligands includes:

An Aromatic/Hydrophobic Region: The indole ring system serves as this crucial hydrophobic anchor, engaging in van der Waals and pi-pi stacking interactions within the receptor's binding pocket.

A Hydrogen Bond Donor: The indole N-H group is a critical hydrogen bond donor, interacting with specific amino acid residues in the target protein.

A Cationic/Ionizable Center: The terminal primary amine of the aminobutyl side chain is protonated at physiological pH, forming a positively charged center. This cationic head is essential for a strong ionic interaction with a conserved aspartate residue in transmembrane helix 3 (TM3) of most aminergic GPCRs.

An Electron-Rich Feature: The cyano group at the 5-position of the indole ring provides an electron-rich region that can participate in dipole-dipole or other electronic interactions, contributing to the affinity and selectivity profile, particularly for SERT. researchgate.net

A Specific Spacer: The four-carbon alkyl chain provides the necessary distance and conformational flexibility to position the cationic amine correctly relative to the aromatic indole core for optimal interaction with the receptor.

The combination of these features in a single molecule, as in this compound, makes it a valuable scaffold for the design of selective ligands for serotonin receptors and transporters. The precise interplay of these pharmacophoric elements dictates the compound's affinity, selectivity, and functional activity (agonist, antagonist, or inhibitor).

Future Directions and Emerging Research Opportunities

Development of Sustainable and Efficient Synthetic Routes for the Compound and its Derivatives

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.gov However, the growing emphasis on green chemistry is driving the development of more sustainable and efficient synthetic routes. nih.govtandfonline.comresearchgate.net For 3-(4-aminobutyl)-1H-indole-5-carbonitrile and its analogues, future research is likely to focus on several key areas of green synthesis.

Another area of active research is the use of green catalysts and solvents . nih.govbeilstein-journals.org This includes the use of water as a solvent, which is non-toxic, inexpensive, and readily available. jmu.edu The development of catalytic systems that are effective in aqueous media would be a major step forward. jmu.edu Additionally, the use of solid-supported catalysts or nanocatalysts could facilitate easier product purification and catalyst recycling, further enhancing the sustainability of the process. researchgate.net

Flow chemistry represents another frontier in the efficient synthesis of indole derivatives. eurekalert.org By conducting reactions in a continuous flow system, it is possible to achieve precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. eurekalert.org This approach could be particularly beneficial for managing reactive intermediates and minimizing the formation of byproducts in the synthesis of this compound. eurekalert.org

| Green Synthesis Approach | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, use of greener solvents. tandfonline.comtandfonline.com |

| Green Catalysts and Solvents | Use of water as a solvent, recyclable catalysts, reduced waste. nih.govresearchgate.netbeilstein-journals.orgjmu.edu |

| Flow Chemistry | Precise reaction control, improved safety, scalability, higher purity. eurekalert.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govjddtonline.infonih.govspringernature.com These computational tools can be used to accelerate the design of new compounds, predict their biological activities, and optimize their properties. nih.govjddtonline.infonih.gov For this compound, AI and ML offer several exciting research avenues.

Predictive modeling can be used to forecast the biological activity of derivatives of this compound. By training ML models on existing data for indole compounds, it is possible to develop quantitative structure-activity relationship (QSAR) models that can predict the efficacy of new, untested derivatives. nih.govfrontiersin.org This can help to prioritize which compounds to synthesize and test, saving time and resources. frontiersin.org For example, models could be developed to predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors. acs.org

De novo drug design is another powerful application of AI. springernature.com In this approach, AI algorithms are used to generate entirely new molecular structures that are predicted to have desirable properties. springernature.com These algorithms can be trained to generate indole derivatives with specific features, such as improved potency, better selectivity, or enhanced pharmacokinetic properties. This could lead to the discovery of novel analogues of this compound with superior therapeutic potential.

| AI/ML Application | Potential Impact on Research of this compound |

| Predictive Modeling (QSAR) | Prioritization of synthetic targets, prediction of biological activity. nih.govfrontiersin.org |

| De Novo Drug Design | Generation of novel, optimized indole derivatives. springernature.com |

| AI-Enhanced Virtual Screening | Identification of new biological targets and applications. nih.gov |

Exploration of Novel Applications in Chemical Biology and Advanced Materials Science Research

The unique structural features of this compound make it an attractive candidate for a variety of applications in chemical biology and materials science. sigmaaldrich.com

In chemical biology , the compound could be used as a molecular probe to study biological processes. The primary amine group on the butyl side chain provides a convenient handle for attaching fluorescent dyes, affinity tags, or other reporter groups. This would allow for the visualization and tracking of the compound within cells, providing insights into its mechanism of action and biological targets. researchgate.net Given the neuroprotective potential of some indole derivatives, this compound could be explored for its ability to modulate pathways involved in neurodegenerative diseases. nih.gov

The indole nucleus is known to interact with a variety of biological targets, including enzymes and receptors. nih.govmdpi.com The specific substitution pattern of this compound suggests that it may have unique biological activities. For example, the nitrile group could act as a hydrogen bond acceptor, while the aminobutyl chain could engage in ionic interactions. Future research could explore the potential of this compound as an inhibitor of specific enzymes or as a ligand for G-protein coupled receptors.

In the realm of advanced materials science , functionalized indoles are being investigated for their potential use in organic electronics and other applications. The electron-rich indole ring system can participate in pi-stacking interactions, which are important for charge transport in organic semiconductors. The nitrile group is a strong electron-withdrawing group, which could be used to tune the electronic properties of the molecule. While this is a more speculative area of research, the development of synthetic routes to functionalize the indole core of this compound could open up new avenues for the creation of novel materials with interesting photophysical or electronic properties.

Interdisciplinary Research for Deepening Mechanistic Understanding

A deeper understanding of the mechanisms by which this compound and its derivatives exert their effects will require a highly interdisciplinary research approach. This will involve collaborations between synthetic chemists, computational chemists, biologists, and pharmacologists.

Mechanistic studies will be crucial for elucidating the precise molecular interactions that are responsible for the biological activity of these compounds. rsc.org This could involve a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, to determine the three-dimensional structure of the compound bound to its biological target. acs.org Computational methods, such as molecular docking and molecular dynamics simulations, can provide further insights into the binding mode and the key interactions that stabilize the complex. nih.gov

Understanding the structure-activity relationship (SAR) is a fundamental aspect of drug discovery. nih.gov By systematically modifying the structure of this compound and evaluating the effects on its biological activity, it is possible to identify the key structural features that are required for its function. This information can then be used to design more potent and selective analogues. For example, the length and branching of the aminobutyl chain could be varied, or different substituents could be introduced onto the indole ring.

Chemical proteomics and other systems biology approaches could be used to identify the cellular targets of this compound. By using chemical probes based on the compound, it may be possible to pull down its binding partners from cell lysates and identify them using mass spectrometry. This would provide a global view of the cellular pathways that are modulated by the compound and could reveal novel mechanisms of action.

Q & A